molecular formula C20H18F2N3NaO5 B607764 Dolutegravir sodium CAS No. 1051375-19-9

Dolutegravir sodium

Cat. No. B607764
M. Wt: 441.36
InChI Key: VMYYLTRYLSNWCA-VSLILLSYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dolutegravir sodium is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell . It was developed by ViiV Healthcare and FDA-approved on August 12, 2013 . It is also an oral, World Health Organisation-recommended first-line antiretroviral drug .


Synthesis Analysis

The synthesis of Dolutegravir sodium involves the treatment of pyranone with 3-amino-propane-2-diol in ethanol at elevated temperatures, delivering the corresponding pyridinone in 83% yield . This is followed by esterification and sodium periodate-mediated diol cleavage to furnish intermediate . The key ring-forming step in the synthesis of Dolutegravir sodium consists of cyclization of the intermediate with ®-3- amino-butan-1-ol .


Molecular Structure Analysis

The molecular formula of Dolutegravir sodium is C20H18F2N3NaO5 . Its average mass is 441.361 Da and its monoisotopic mass is 441.111237 Da .


Chemical Reactions Analysis

The formulation process of Dolutegravir involves high-speed homogenization and probe sonication techniques, with Soluplus as the selected surfactant . The sonication time plays a crucial role in controlling the nanoparticle size .


Physical And Chemical Properties Analysis

Dolutegravir sodium has a molecular weight of 441.36 . It is soluble in DMSO at more than 4 mg/ml . It is stable at -20°C for 3 years and at 4°C for 2 years .

Scientific Research Applications

  • Efficacy in Antiretroviral-Naive Adults : Dolutegravir has been compared with raltegravir as an initial treatment for adults with HIV-1 infection, showing non-inferior efficacy and a similar safety profile. This suggests that dolutegravir, in combination with nucleoside reverse transcriptase inhibitors, could be an effective new option for treating HIV-1 in treatment-naive patients (Raffi et al., 2013).

  • Dosage and Efficacy : In a dose-ranging study of dolutegravir combined with other antiretrovirals in antiretroviral-naive adults, dolutegravir demonstrated effective antiviral activity at various doses and was well tolerated. This supports its use in phase 3 trials (van Lunzen et al., 2012).

  • Treatment-Experienced Patients : In a study comparing dolutegravir with raltegravir for antiretroviral-experienced, integrase-inhibitor-naive adults with HIV, dolutegravir showed superior virological effects and was well tolerated. This indicates its potential effectiveness in treatment-experienced patients (Cahn et al., 2013).

  • Vaginal Drug Delivery System : Dolutegravir sodium has been formulated into a semisolid solid lipid nanoparticle gel for vaginal application as pre-exposure prophylaxis for HIV. This formulation offers sustained release and increased vaginal deposition, indicating potential for site-targeted effect (Anjum & Lakshmi, 2020).

  • Combination Therapy : Dolutegravir combined with abacavir-lamivudine has shown superior efficacy and better safety profile compared to efavirenz-tenofovir disoproxil fumarate-emtricitabine in HIV-1 infected patients, suggesting a simplified and effective regimen (Walmsley et al., 2013).

  • Pharmacokinetic Profile : Dolutegravir has been reviewed for its pharmacokinetics, adverse event profile, and efficacy in the treatment of HIV. It demonstrates consistent efficacy, excellent tolerability, and infrequent drug-drug interactions, making it an attractive option in antiretroviral therapy (Kandel & Walmsley, 2015).

  • Potential Developmental Toxicity : A study explored the developmental toxicity of dolutegravir using pluripotent stem cell-based in vitro morphogenesis models. Dolutegravir impaired growth and altered gene expression in these models, suggesting a potential for developmental toxicity (Kirkwood-Johnson et al., 2021).

  • Resistance in First-Line Therapy : Research indicates that dolutegravir, when used as part of first-line therapy, has not selected for resistance mutations in the clinic, making it a unique and effective drug in HIV treatment (Mesplède & Wainberg, 2014).

properties

IUPAC Name

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJRRXTMKRYNK-VSLILLSYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dolutegravir sodium

CAS RN

1051375-19-9
Record name Dolutegravir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1051375-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOLUTEGRAVIR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q1V9V5WYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.